2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a ligand in receptor studies and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
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Formation of the Benzodiazole Ring: : The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
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Piperidine Derivative Formation: : The next step involves the formation of the piperidine derivative. This is usually done by reacting piperidine with appropriate alkylating agents to introduce the desired substituents.
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Coupling Reaction: : The final step involves coupling the benzodiazole derivative with the piperidine derivative. This is typically achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the benzodiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring and the benzodiazole moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can occur at the benzodiazole ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The compound can undergo various substitution reactions, particularly nucleophilic substitutions at the acetamide group. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically yield various substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry studies. Its ability to form stable complexes with metal ions makes it useful in catalysis and material science.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors, making it a candidate for drug development.
Medicine
Medically, the compound is being investigated for its potential therapeutic effects. It may have applications in treating neurological disorders due to its interaction with central nervous system receptors.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The benzodiazole moiety is known to interact with GABA receptors, potentially modulating neurotransmitter activity. The piperidine ring may enhance binding affinity and selectivity, contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide: This compound is unique due to its specific substitution pattern, which may confer distinct pharmacological properties.
Benzodiazole Derivatives: Other benzodiazole derivatives may share some pharmacological properties but differ in their receptor binding profiles and therapeutic potentials.
Piperidine Derivatives: Compounds with similar piperidine structures may have different pharmacokinetics and dynamics, affecting their suitability for various applications.
Uniqueness
The uniqueness of this compound lies in its combined benzodiazole and piperidine structures, which may offer a synergistic effect in receptor binding and pharmacological activity. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-7-8-16(2)20(13-15)23-21(27)14-26-11-9-17(10-12-26)22-24-18-5-3-4-6-19(18)25-22/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEHXHZTNHMYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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